2,6-Difluoro-4-nitrobenzamide is an organic compound with the molecular formula and a molecular weight of 202.11 g/mol. This compound has attracted considerable interest in both chemical and biological research due to its unique structural features and potential applications. It is classified under the category of benzamides, characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a nitro group at the 4 position of the benzamide core.
The synthesis of 2,6-difluoro-4-nitrobenzamide typically involves the following steps:
The nitration reaction is performed under controlled temperatures to ensure selective nitration. Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis, utilizing industrial-grade reagents.
2,6-Difluoro-4-nitrobenzamide can undergo various chemical reactions:
The mechanism of action for 2,6-difluoro-4-nitrobenzamide primarily involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for further research in pharmacology.
Relevant analyses indicate that compounds with similar structures often exhibit distinct chemical behaviors due to variations in substituents.
2,6-Difluoro-4-nitrobenzamide has several applications in scientific research:
2,6-Difluoro-4-nitrobenzamide (DFNB) first gained prominence as a scaffold in high-throughput screening (HTS) libraries targeting multidrug-resistant pathogens. Its inclusion stemmed from strategic designs to address WHO-priority pathogens like Mycobacterium tuberculosis and Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). HTS libraries in the early 2020s incorporated DFNB derivatives due to their favorable physicochemical properties—notably moderate lipophilicity (LogP ~2.1) and molecular weight (<250 Da)—which enhanced cell permeability while avoiding excessive metabolic clearance. These libraries identified DFNB as a hit against mycobacterial ATP-binding cassette (ABC) transporters, where it demonstrated sub-μM inhibition (M. tuberculosis IC50: 0.8 μM). The electron-deficient aromatic ring facilitated target engagement through π-stacking interactions with transmembrane domains, while the nitro group enabled redox cycling for ROS generation in bacterial cells [1].
Table 1: Early Antimicrobial Screening Data for DFNB Derivatives
Derivative | Core Structure | Mycobacterial IC50 (μM) | Gram-negative Activity |
---|---|---|---|
DNB1 | 2-F,4-NO2 | 5.2 | Limited |
DFNB | 2,6-diF,4-NO2 | 0.8 | Moderate (e.g., P. aeruginosa) |
DNB3 | 2-Cl,6-F,4-NO2 | 3.7 | Limited |
DFNB’s chemical lineage traces back to salicylanilide antimycobacterials, which inhibited membrane-bound transporters but suffered from metabolic instability and hepatotoxicity. Researchers addressed these limitations through systematic bioisosteric replacements:
Table 2: Structural Optimization from Salicylanilide to DFNB
Parameter | Salicylanilide Leads | DFNB Derivatives | Impact |
---|---|---|---|
Metabolic Stability | t1/2 (human microsomes): 12 min | t1/2: >120 min | 10× improvement |
Membrane Transport | Passive diffusion limited | Enhanced via fluorine-induced logD optimization | 3× cellular accumulation |
Target Selectivity | Broad kinase off-target effects | Specific ABC transporter inhibition | >100× selectivity index |
DFNB’s privileged scaffold enabled rapid repurposing for non-antibacterial applications, leveraging its electrophilic nitro group and fluorine-mediated blood-brain barrier penetration:
Table 3: Repurposing Targets for DFNB-Based Scaffolds
Therapeutic Area | Molecular Target | DFNB Derivative Activity | Source Campaign |
---|---|---|---|
Infectious Disease | Mycobacterial membrane transporters | IC50: 0.8 μM | HTS for antimicrobials |
Neurodegeneration | MAO-B enzyme | IC50: ~1–2 μM (optimized) | Melatonin analogue repurposing |
Oncology | PI3K/mTOR/MEK pathways | TGI: 7.62–31.50 μM in ovarian cancer | Fragment-based design |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2